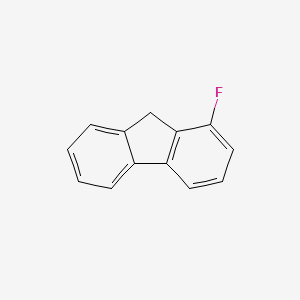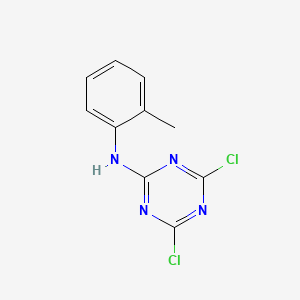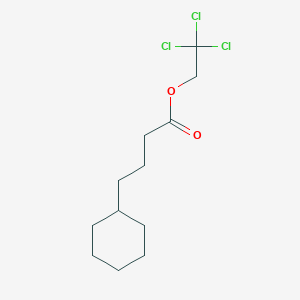
2,2,2-Trichloroethyl 4-cyclohexylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C12H19Cl3O2. It is a derivative of butanoic acid, where the hydrogen atoms are replaced by a 2,2,2-trichloroethyl group and a cyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-cyclohexylbutanoate typically involves the esterification of 4-cyclohexylbutanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-cyclohexylbutanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-cyclohexylbutanoic acid and 2,2,2-trichloroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trichloroethyl 4-cyclohexylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a prodrug or a protecting group.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the context of its use.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols.
2,2,2-Trichloroethanol: Used as a reagent in organic synthesis and as a protecting group for acids and acetals.
Uniqueness
2,2,2-Trichloroethyl 4-cyclohexylbutanoate is unique due to its combination of the trichloroethyl group and the cyclohexylbutanoate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications.
属性
CAS 编号 |
5432-70-2 |
|---|---|
分子式 |
C12H19Cl3O2 |
分子量 |
301.6 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C12H19Cl3O2/c13-12(14,15)9-17-11(16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI 键 |
VOCUFQUIUHSTPX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CCCC(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


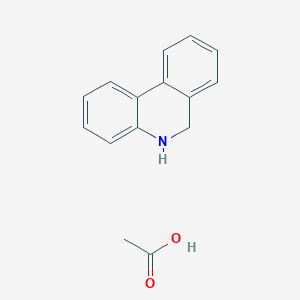


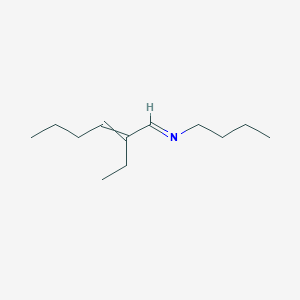
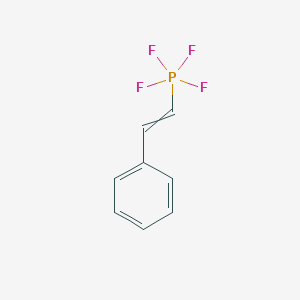
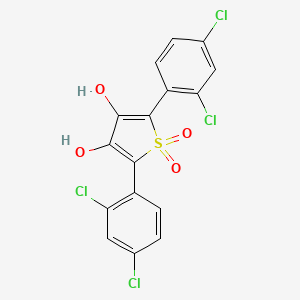
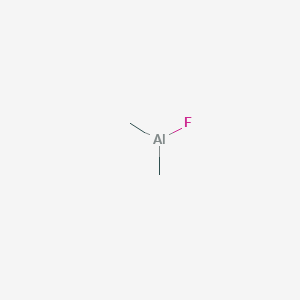
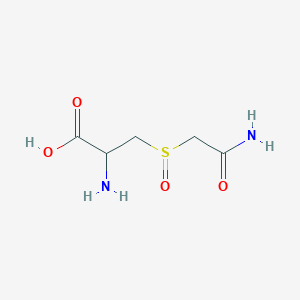
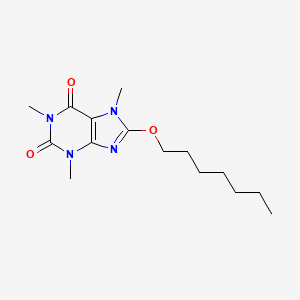
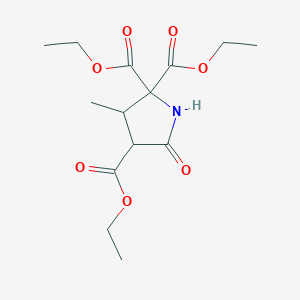
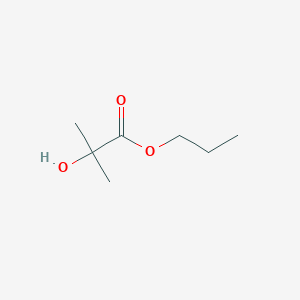
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
